Product packaging for Aceclidine tartrate, (R)-(Cat. No.:CAS No. 139729-83-2)

Aceclidine tartrate, (R)-

Cat. No.: B12790251
CAS No.: 139729-83-2
M. Wt: 319.31 g/mol
InChI Key: NEBPFCSYXMUAEN-NDAAPVSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Muscarinic Receptor Agonists within Research Contexts

Muscarinic receptor agonists are a class of chemical compounds that activate muscarinic acetylcholine (B1216132) receptors. wikipedia.org These receptors are integral to the parasympathetic nervous system and are also widely distributed in the central nervous system. In academic and pharmaceutical research, these agonists are crucial tools for investigating a wide range of physiological processes. The muscarinic receptor family is composed of five distinct G protein-coupled receptor (GPCR) subtypes, designated M1 through M5. wikipedia.orgmdpi.com Each subtype has a unique tissue distribution and is linked to different cellular signaling pathways, making subtype-selective agonists highly sought-after for research purposes.

Research into muscarinic agonists has been particularly prominent in the fields of neuroscience and ophthalmology. In neuroscience, there is a significant focus on the M1 and M4 receptor subtypes. cambridge.org The M1 receptor is implicated in cognitive processes, and its dysfunction is linked to conditions such as Alzheimer's disease. wikipedia.orgmdpi.com Consequently, M1-preferring agonists are investigated for their potential to enhance cholinergic activity and mitigate cognitive deficits in research models. wikipedia.org The M4 receptor is involved in the modulation of dopamine (B1211576) circuits, making it a target of interest in schizophrenia research. cambridge.orgf1000research.com Compounds like xanomeline (B1663083), an M1/M4-preferring agonist, have been extensively studied in preclinical models of psychosis. cambridge.orgf1000research.com

Historically, early research utilized non-specific muscarinic agonists like pilocarpine (B147212) and arecoline (B194364) to probe the cholinergic system. mdpi.com While these provided foundational knowledge, the lack of subtype selectivity often led to a broad range of systemic effects. This limitation spurred the development of new agents with greater preference for specific receptor subtypes, such as cevimeline, talsaclidine, and sabcomeline, to allow for more targeted investigations. psychiatryonline.org

Table 1: Muscarinic Receptor Subtypes in Research

Receptor Subtype Primary Research Area Rationale for Investigation Example Research Compounds
M1 Cognitive function, Alzheimer's Disease Role in learning, memory, and modulation of amyloid precursor protein processing. wikipedia.org Xanomeline, Cevimeline, Talsaclidine psychiatryonline.org
M2 Cardiac function, Autoregulation Primarily located in the heart and on presynaptic terminals of cholinergic neurons. Not a primary target for CNS therapeutic research.
M3 Smooth muscle, Glandular tissue Mediates smooth muscle contraction and glandular secretion. Pilocarpine, Cevimeline mdpi.com
M4 Central Nervous System (Striatum) Modulation of dopamine release; potential target for movement and psychotic disorders. mdpi.comcambridge.org Xanomeline cambridge.org

| M5 | Central Nervous System (Substantia Nigra) | Role in dopamine-mediated behaviors; least understood subtype. | Limited availability of selective research tools. |

Significance of Chirality in Cholinergic Pharmacology Research: Focus on (R)-Enantiomers

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. bioline.org.br While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit profoundly different behaviors within the chiral environment of a biological system, such as the binding site of a receptor or enzyme. mdpi.com This stereospecificity is of paramount importance in pharmacology, as the two enantiomers of a chiral drug can have different potencies, efficacies, and metabolic fates. rsc.org

The practice of developing single-enantiomer drugs, sometimes referred to as a "chiral switch," evolved from the recognition that administering a racemic mixture (a 50:50 mix of both enantiomers) can be inefficient or introduce unwanted effects from the less active or inactive isomer (the distomer). bioline.org.br Research focusing on a single, more active enantiomer (the eutomer) allows for a more precise understanding of its pharmacological profile.

In the context of cholinergic pharmacology, as with other areas of drug research, the spatial arrangement of a molecule dictates its ability to bind effectively to its target receptor. For some chiral drugs, the (R)-enantiomer is the eutomer, possessing the desired biological activity. For instance, (R,R)-formoterol is the active enantiomer of the bronchodilator formoterol. mdpi.com The study of individual enantiomers is critical for elucidating structure-activity relationships and optimizing receptor-ligand interactions. This focus on stereochemically pure compounds is essential for developing agents with improved selectivity and a better-defined mechanism of action for research applications.

Historical Trajectory of Aceclidine (B1665410) Research and its Enantiomeric Forms

Aceclidine is a parasympathomimetic agent belonging to the quinuclidine (B89598) class of compounds. drugbank.com Initial research and use of aceclidine, primarily in Europe, focused on its ability to reduce intraocular pressure, making it a subject of investigation for the management of open-angle glaucoma. drugbank.com These early studies typically utilized aceclidine as a racemic mixture.

A pivotal development in the scientific understanding of this compound was the investigation into its stereochemistry. Researchers recognized that aceclidine is a chiral molecule and began to explore the distinct properties of its enantiomers. Seminal studies demonstrated that the (+) isomer of aceclidine exhibited a more potent cholinergic effect than the racemic mixture.

Subsequent, more detailed pharmacological research aimed to characterize how each enantiomer interacts with the different muscarinic receptor subtypes. A key 1996 study by Ehlert et al. systematically examined the binding and functional activity of the (R)- and (S)-enantiomers of aceclidine at cloned human muscarinic receptors (M1-M4). The research provided critical data showing that the enantiomers have different affinities and efficacies at these receptor subtypes. Specifically, the investigation highlighted that one enantiomer could be more potent or selective than the other, underscoring the importance of studying them individually rather than as a racemate. This progression from studying the racemate to dissecting the pharmacology of its individual (R)- and (S)-isomers marks a significant step in the historical research trajectory of aceclidine, moving towards a more precise molecular understanding of its action.

Table 2: Research Progression of Aceclidine

Research Phase Focus of Study Key Findings
Initial Investigations Racemic aceclidine for glaucoma. drugbank.com Demonstrated ability to lower intraocular pressure.
Early Stereochemical Studies Comparison of racemic mixture vs. single isomer. The (+) isomer was found to have a stronger cholinergic effect than the racemate.

| Subtype-Specific Analysis | Differential binding and efficacy of (R)- and (S)-enantiomers at M1-M4 receptors. | The enantiomers exhibit distinct profiles of affinity and activity at various muscarinic subtypes. drugbank.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO8 B12790251 Aceclidine tartrate, (R)- CAS No. 139729-83-2

Properties

CAS No.

139729-83-2

Molecular Formula

C13H21NO8

Molecular Weight

319.31 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1

InChI Key

NEBPFCSYXMUAEN-NDAAPVSOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for R Aceclidine Tartrate

Stereoselective Synthesis Approaches for Quinuclidine (B89598) Derivatives

The quinuclidine ring, also known as 1-azabicyclo[2.2.2]octane, is a key structural motif present in numerous biologically active compounds and natural products. scispace.com Traditional methods for its construction often involve nucleophilic substitution or condensation reactions of piperidine (B6355638) derivatives, which may result in racemic mixtures. chinesechemsoc.orgresearchgate.net Consequently, significant research has been directed toward developing stereoselective methods to produce enantiomerically pure quinuclidine derivatives.

A powerful strategy for establishing chirality during the formation of the quinuclidine ring is enantioselective catalysis. Transition-metal catalysis, in particular, has emerged as a robust tool for constructing complex chiral molecules from simple aromatic compounds.

One notable advancement is the iridium-catalyzed intramolecular allylic dearomatization reaction. scispace.comchinesechemsoc.org This method facilitates the asymmetric construction of complex quinuclidine derivatives with high levels of stereocontrol. The catalytic system, often derived from [Ir(cod)Cl]₂ and a chiral ligand like the Feringa ligand, can be applied to a wide range of substrates. scispace.comchinesechemsoc.org This process allows for the creation of intricate, fused-ring systems containing the quinuclidine core under mild reaction conditions, achieving excellent yields, diastereoselectivity, and enantioselectivity. chinesechemsoc.orgresearchgate.net

The reaction proceeds by transforming a planar aromatic precursor into a three-dimensional, enantio-enriched molecule. scispace.com This approach has proven effective for generating a diverse array of quinuclidine structures that can be further modified. chinesechemsoc.org

Table 1: Performance of Iridium-Catalyzed Asymmetric Allylic Dearomatization for Quinuclidine Derivative Synthesis Data synthesized from research findings. scispace.comchinesechemsoc.org

Substrate TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Indole-derived allylic carbonates68-96%up to >20:1up to >99%
Tetrahydro-γ-carboline derivativesGood to ExcellentHighHigh
Hexahydroazepino[4,3-b]indole derivativesGood to ExcellentHighHigh

An alternative and widely used approach to obtaining (R)-Aceclidine involves the asymmetric reduction of a prochiral intermediate, specifically 3-quinuclidinone, to produce the key chiral precursor, (R)-3-quinuclidinol. Biocatalysis has proven to be a highly efficient and selective method for this transformation.

Enzymes such as 3-quinuclidinone reductases (QNRs) have been isolated from various microorganisms, including Rhodotorula rubra and Microbacterium luteolum, that can reduce 3-quinuclidinone to optically pure (R)-3-quinuclidinol. dntb.gov.uaresearchgate.net These enzymatic reductions often require a nicotinamide (B372718) cofactor, such as NADPH or NADH. researchgate.net To make the process economically viable, cofactor regeneration systems are typically employed. For instance, a second enzyme like glucose dehydrogenase (GDH) can be co-expressed with the reductase to regenerate the NADH cofactor in situ, using a simple substrate like glucose or 2-propanol as the ultimate reductant. dntb.gov.uaresearchgate.net This whole-cell biocatalysis approach can achieve high substrate concentrations, excellent conversion yields, and exceptional optical purity (>99.9% ee). dntb.gov.ua

Beyond biocatalysis, chemical methods using chiral catalysts, such as oxazaborolidine-based systems (Corey-Bakshi-Shibata or CBS catalysts), represent a well-established strategy for the enantioselective reduction of ketones to chiral alcohols. insuf.orglabinsights.nl

Table 2: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone Data based on published enzymatic studies. dntb.gov.uaresearchgate.net

Enzyme SystemCofactorCofactor RegenerationConversion YieldEnantiomeric Excess (ee %)
3-Quinuclidinone Reductase (Rhodotorula rubra)NADPHGlucose Dehydrogenase98.6%>99.9%
3-Quinuclidinone Reductase (Microbacterium luteolum)NADHLeifsonia Alcohol Dehydrogenase100%>99.9%

Chemical Derivatization and Analog Synthesis of (R)-Aceclidine

Chemical derivatization of the (R)-Aceclidine scaffold is a key strategy for modulating its physicochemical and pharmacological properties. This involves the synthesis of analogs with modified structures to explore structure-activity relationships (SAR) and optimize performance for research applications.

The quinuclidine ring is a rigid bicyclic structure that provides a well-defined three-dimensional orientation for attached functional groups. This structural rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target. Key principles for modifying the backbone include:

Substitution at C3: The C3 position, where the acetoxy group of aceclidine (B1665410) is located, is a primary site for modification. Altering the ester group (e.g., changing chain length, introducing aromatic rings, or replacing it with other functional groups like ethers or amides) can significantly impact receptor affinity and selectivity.

Quaternization of the Nitrogen: The bridgehead nitrogen atom is a key feature, and its quaternization with various alkyl or aryl groups can create permanently charged analogs. nih.gov This modification drastically alters the molecule's polarity and can be used to modulate its ability to cross biological membranes.

Ring Modification: While less common, modifications to the carbon framework of the quinuclidine ring itself can be explored to alter the spatial arrangement of substituents.

Introduction of Additional Substituents: Placing substituents at other positions on the quinuclidine ring (e.g., C2 or C4) can introduce new interactions with target receptors or influence the molecule's metabolic stability.

The introduction of substituents onto the quinuclidine ring directly influences its fundamental chemical properties, such as basicity and nucleophilicity, as well as the reactivity of attached functional groups.

The basicity of the bridgehead nitrogen is sensitive to the electronic effects of substituents on the ring. wikipedia.org Electron-withdrawing groups, such as chloro or acetoxy groups at the C3 position, decrease the pKa of the conjugate acid by inductively pulling electron density away from the nitrogen. wikipedia.org Conversely, electron-donating groups would be expected to increase basicity. This modulation of pKa affects the ionization state of the molecule at a given pH, which is critical for its solubility, membrane permeability, and receptor interactions.

Table 3: Effect of 3-Substituents on the Basicity of the Quinuclidine Nitrogen Data from published pKa values. wikipedia.org

CompoundSubstituent at C3pKa of Conjugate Acid
Quinuclidine-H11.3
3-Hydroxyquinuclidine-OH9.9
3-Acetoxyquinuclidine-OCOCH₃9.3
3-Chloroquinuclidine-Cl8.9
3-Quinuclidone=O7.2

The reactivity of the molecule is also affected. For instance, modifying the electronic properties of an attached benzyl (B1604629) group in N-benzyl quinuclidinium derivatives was shown to have a strong effect on antimicrobial activity, with electronegative halogen substituents enhancing potency. nih.gov This highlights how substituent changes can tune not only physical properties but also biological function.

Aceclidine is known to be susceptible to hydrolysis, particularly in aqueous solutions, which presents a challenge for its storage and use in research formulations. google.comgoogle.com Several strategies can be employed to enhance its stability:

Salt Formation: The use of (R)-Aceclidine as a tartrate salt is a primary strategy to improve its stability, crystallinity, and handling properties compared to the free base. Tartaric acid is a common, chirally pure counter-ion used in pharmaceutical development. nih.gov

pH Control and Buffering: The hydrolysis of the ester bond in aceclidine is pH-dependent. Maintaining the pH of a solution within an optimal range using appropriate buffer systems (e.g., citrate (B86180) or phosphate (B84403) buffers) can significantly slow the rate of degradation.

Lyophilization (Freeze-Drying): To avoid aqueous instability altogether, aceclidine can be stored as a lyophilized powder and reconstituted in a suitable diluent immediately before use. google.com

Formulation with Excipients: The inclusion of stabilizing agents in a formulation can protect the molecule. For example, cyclodextrins can form inclusion complexes with the aceclidine molecule, shielding the labile ester group from hydrolysis. google.com Antioxidants may also be included to prevent oxidative degradation. google.com

Prodrug and Derivative Synthesis: A more advanced strategy involves chemical modification to create more stable derivatives or prodrugs. google.comgoogleapis.com For example, replacing the acetyl ester with a more sterically hindered or electronically different group could reduce the rate of hydrolysis. A prodrug could be designed to be stable in formulation but convert to the active aceclidine molecule in situ.

Characterization of Synthetic Intermediates and Final Product Purity

Rigorous characterization of all intermediates and the final active pharmaceutical ingredient is critical to ensure identity, quality, and purity. A variety of analytical techniques are employed throughout the synthetic process.

Characterization of Synthetic Intermediates: The intermediates in the synthesis of 3-quinuclidinone and (R)-3-quinuclidinol are characterized using standard spectroscopic methods. While detailed experimental spectra for every intermediate are not always published, representative data for key compounds have been reported.

3-Quinuclidinone: This key precursor is a white crystalline solid. Its identity is confirmed by mass spectrometry and NMR spectroscopy.

Interactive Data Table: Spectroscopic Data for 3-Quinuclidinone

Technique Data
Mass Spec. (ESI) m/z 126 (M+H)⁺

| ¹H NMR (CDCl₃, δ) | 1.6-2.0 (m, 4H), 2.3 (m, 1H), 2.6-3.0 (m, 4H), 3.2 (s, 2H) |

(R)-3-Quinuclidinol: The chiral alcohol intermediate is also a white powder. Its successful synthesis is verified by NMR, and its critical optical purity is determined by chiral chromatography.

Interactive Data Table: Characterization Data for (R)-3-Quinuclidinol

Technique Data
¹H NMR (600 MHz, CDCl₃, δ) 1.33 (m, 1H), 1.43 (m, 1H), 1.65 (m, 1H), 1.80 (m, 1H), 1.90 (m, 1H), 2.25 (br, 1H), 2.60 (m, 1H), 2.65 (m, 1H), 2.74 (m, 2H), 2.89 (m, 1H), 3.12 (m, 1H), 3.85 (m, 1H) chemicalbook.com.

| Optical Purity (ee) | >99% (determined by chiral HPLC or GC) researchgate.net. |

Final Product Purity ((R)-Aceclidine Tartrate): The final product's identity, strength, and purity are assessed using a combination of spectroscopic and chromatographic methods. While specific, experimentally derived spectra for the tartrate salt are not widely published in scientific literature, characterization would rely on standard techniques confirming the presence of both the (R)-Aceclidine cation and the tartrate anion. Data for the aceclidine free base is available from spectral databases.

Interactive Data Table: Predicted and Known Spectroscopic Data for Aceclidine

Technique Data (for Aceclidine free base) Expected Observations for Tartrate Salt
Mass Spec. (GC-MS) Molecular Ion (M⁺): 169 m/z. Major Fragment: 126 m/z ambeed.com. The MS would detect the cation at 170 m/z (M+H)⁺. The tartrate anion would not typically be observed under positive ion ESI.
¹³C NMR (Predicted) Predicted shifts for the 9 carbons of the aceclidine structure. Shifts for the aceclidine carbons would be present, potentially with slight changes due to salt formation. Additional signals for the four carbons of the tartrate anion would be observed (typically around 70-80 ppm for the CH-OH carbons and >175 ppm for the COOH carbons).

| Infrared (IR) Spec. | Characteristic C=O stretch (ester) ~1735 cm⁻¹, C-O stretch ~1240 cm⁻¹, and C-N bands. | In addition to the aceclidine bands, strong, broad O-H stretching from the tartrate's hydroxyl and carboxylic acid groups (~3400-2500 cm⁻¹), and a C=O stretch from the tartrate's carboxylic acid (~1720 cm⁻¹) would be expected. |

Purity analysis is predominantly carried out using High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method is essential for quality control. Such a method would be designed to separate (R)-Aceclidine tartrate from any synthetic intermediates, degradation products, and the undesired (S)-enantiomer.

Interactive Data Table: Typical HPLC Purity Analysis Parameters

Parameter Typical Conditions
Column Reversed-phase (e.g., C18) for achiral purity; Chiral column (e.g., cellulose-based) for enantiomeric purity.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection UV detection (wavelength determined by the chromophore of the molecule).

| Purity Specification | Typically >99% alchempharmtech.com. |

The combination of these synthetic and analytical methodologies ensures the production of (R)-Aceclidine tartrate with high chemical and enantiomeric purity, suitable for its intended applications.

Preclinical Pharmacological Characterization of R Aceclidine Tartrate

In Vitro Muscarinic Receptor Subtype (M1-M5) Functional Profiling

The interaction of (R)-Aceclidine with the five muscarinic receptor subtypes (M1-M5) has been systematically investigated using transfected cell lines, primarily Chinese hamster ovary (CHO) cells. These studies have been crucial in determining the compound's potency and efficacy as a muscarinic agonist.

Agonist Potency and Efficacy Determination (e.g., cAMP accumulation, phosphoinositide hydrolysis)

Functional assays measuring second messenger responses, such as phosphoinositide (PI) hydrolysis and the inhibition of cyclic AMP (cAMP) accumulation, have been employed to quantify the activity of (R)-Aceclidine. For the M1, M3, and M5 receptor subtypes, which couple to Gq/11 proteins, agonist activity is typically measured by the stimulation of PI hydrolysis. For the M2 and M4 subtypes, which couple to Gi/o proteins, activity is assessed by the inhibition of forskolin-stimulated cAMP accumulation.

In CHO cells transfected with M1, M3, and M5 receptors, (R)-Aceclidine demonstrated partial agonist activity, with its maximal response being notably lower than that of the full agonist carbachol (B1668302) and its corresponding S-(+)-enantiomer. nih.govnih.gov Similarly, in cells expressing M2 and M4 receptors, (R)-Aceclidine acted as an agonist, inhibiting cAMP accumulation, although with a lower maximal effect at the M4 subtype compared to its S-isomer. nih.govnih.gov

Comparative Analysis of (R)-Aceclidine with (S)-Aceclidine Enantiomers

A consistent finding across studies is the stereoselectivity of muscarinic receptors, with the (S)-(+)-enantiomer of aceclidine (B1665410) generally exhibiting greater potency and efficacy than the (R)-(-)-enantiomer. nih.govnih.gov

Potency: (S)-Aceclidine was found to be approximately 2- to 4-fold more potent than (R)-Aceclidine in stimulating PI hydrolysis at M1, M3, and M5 receptors. nih.govnih.gov At M2 and M4 receptors, the potency of (S)-Aceclidine was about 3.5-fold greater than that of (R)-Aceclidine in inhibiting cAMP accumulation. nih.govnih.gov

Efficacy: The maximal response of (R)-Aceclidine was only 44% to 64% of that produced by (S)-Aceclidine at M1, M3, and M5 receptors. nih.gov At the M4 receptor, the maximal response of (R)-Aceclidine was 86% that of the (S)-isomer, while at the M2 receptor, both enantiomers produced the same maximal response, indicating that (R)-Aceclidine is a full agonist at this specific subtype relative to its enantiomer. nih.govnih.gov

This differential activity underscores the importance of stereochemistry in the interaction between aceclidine and muscarinic receptors.

Investigation of Receptor Affinity States (High- vs. Low-Affinity)

Muscarinic receptors can exist in high-affinity and low-affinity states for agonists. Binding studies have shown that agonists like aceclidine can bind to both forms. nih.gov A good correlation has been observed between the high-affinity dissociation constant (KH) and the potency of aceclidine enantiomers in functional assays, such as stimulating contractions in the isolated guinea pig ileum. youtube.comrxlist.com

In the isolated rabbit iris muscle, analysis of receptor binding indicated that aceclidine binds to both high- and low-affinity states of the muscarinic receptor. nih.gov The contractile response in this tissue was found to be more consistent with the activation of the low-affinity state of the receptor, suggesting that this state is crucial for mediating the functional smooth muscle response. nih.gov

Ex Vivo/In Vitro Tissue-Based Assays

To understand the physiological effects of (R)-Aceclidine, its activity has been examined in isolated organ and tissue preparations that endogenously express muscarinic receptors.

Assessment of Muscarinic Receptor Activity in Isolated Organ Preparations (e.g., Rat Heart, Parotid Gland)

The pharmacological activity of the aceclidine enantiomers has been tested on native receptors in tissues. In the rat heart, which primarily expresses M2 receptors, and the rat parotid gland, which is rich in M3 receptors, the activity of (R)-Aceclidine mirrored the findings from transfected cells. nih.govnih.gov Its effects on adenylyl cyclase activity in the heart (an M2-mediated response) and on PI hydrolysis in the parotid gland (an M3-mediated response) were consistent with its profile as a muscarinic agonist with lower potency and efficacy compared to its (S)-enantiomer. nih.govnih.gov

Characterization of Smooth Muscle Responses Mediated by Muscarinic Receptors (e.g., Iris Muscle, Renal Vasculature)

(R)-Aceclidine's effect on smooth muscle has been a key area of investigation, particularly in ocular tissues.

Analysis of Endothelium-Dependent Vasodilation Mechanisms

(R)-Aceclidine tartrate, as a cholinergic agonist, is presumed to influence vascular tone through endothelium-dependent mechanisms, a hallmark of many compounds in its class. The vascular endothelium plays a critical role in regulating blood flow and vessel diameter by releasing various vasoactive substances in response to pharmacological and physiological stimuli. Cholinergic agonists, such as acetylcholine (B1216132), typically induce vasodilation by acting on muscarinic receptors located on endothelial cells.

This stimulation is understood to trigger a cascade of intracellular events, leading to the production and release of endothelium-derived relaxing factors (EDRFs). The primary EDRFs implicated in cholinergic vasodilation are nitric oxide (NO) and prostacyclin (a prostaglandin). Nitric oxide is synthesized from L-arginine by the enzyme endothelial nitric oxide synthase (eNOS). Upon its release, NO diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase. This enzyme, in turn, increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately leads to smooth muscle relaxation and vasodilation.

In addition to the nitric oxide pathway, cholinergic stimulation of the endothelium can also lead to the synthesis of prostaglandins, particularly prostacyclin, through the activation of cyclooxygenase (COX) enzymes. Prostacyclin then acts on its receptors on vascular smooth muscle cells, increasing cyclic adenosine (B11128) monophosphate (cAMP) levels, which also promotes vasodilation.

While direct preclinical studies detailing the specific endothelium-dependent vasodilation mechanisms of (R)-Aceclidine tartrate are not extensively available in the public domain, its action as a muscarinic agonist strongly suggests that it would engage these established pathways to produce its vascular effects.

In Vivo Cholinergic System Investigations in Non-Human Models

The central cholinergic activity of muscarinic agonists has been evaluated in various behavioral paradigms in non-human models to understand their potential effects on learning, memory, and psychomotor behavior. The conditioned avoidance response (CAR) is a well-established behavioral test used to screen for antipsychotic-like activity. nih.gov In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). nih.gov Drugs that reduce avoidance responding without impairing the ability to escape the aversive stimulus are thought to have potential antipsychotic properties. nih.gov

Preclinical studies have demonstrated that muscarinic receptor agonists can decrease avoidance responding in a manner similar to dopamine (B1211576) receptor antagonist antipsychotic drugs. nih.gov In a study comparing the effects of various muscarinic agonists on CAR in rats, aceclidine was observed to produce "intermediate changes" in avoidance responding. nih.gov This suggests a modest effect on this particular behavioral measure when compared to other compounds in the same class, some of which either strongly suppressed avoidance responding or only did so at doses that caused general response failures. nih.gov

The effects of other muscarinic agonists in the CAR test provide a broader context for understanding the potential central cholinergic activity of (R)-Aceclidine tartrate. For instance, the muscarinic agonists pilocarpine (B147212) and RS86, as well as the cholinesterase inhibitor physostigmine, have been shown to decrease the percentage of avoidance responses at doses that did not cause significant motor impairment. nih.gov Newer muscarinic partial agonists or agonist/antagonists such as talsaclidine, milameline, and xanomeline (B1663083) also produce dose-related decreases in avoidance responding. nih.gov These findings collectively suggest that activation of muscarinic receptors can modulate the neural circuits involved in the conditioned avoidance response. nih.gov

The table below summarizes the effects of various muscarinic agonists on the conditioned avoidance response in rats, as reported in a comparative study.

Compound Effect on Conditioned Avoidance Response
Aceclidine Intermediate changes
Pilocarpine Decreased avoidance responding
RS86 Decreased avoidance responding
Physostigmine Decreased avoidance responding
Oxotremorine Decreased avoidance responding only with response failures
Arecoline (B194364) Decreased avoidance responding only with response failures
Talsaclidine Dose-related decrease in avoidance responding
Milameline Dose-related decrease in avoidance responding
Xanomeline Dose-related decrease in avoidance responding

The exploration of the interaction between muscarinic receptors and other neurotransmitter systems is crucial for understanding the full pharmacological profile of compounds like (R)-Aceclidine tartrate. A significant area of investigation is the modulation of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity, learning, and memory, by the M4 muscarinic acetylcholine receptor.

Preclinical research provides evidence for a functional interaction between M4 and NMDA receptors. Studies utilizing M1/M4 preferring muscarinic agonists, such as xanomeline, have shed light on this relationship. For example, xanomeline has been shown to modulate the functional brain activity changes induced by NMDAR antagonists like phencyclidine (PCP) and ketamine in rodent models. nih.govconfex.comresearchgate.net Specifically, pre-administration of xanomeline was found to attenuate the cortico-limbic fMRI response and fronto-hippocampal hyper-connectivity induced by PCP. nih.govconfex.com It also reversed the increases in gamma and high-frequency qEEG power caused by ketamine. nih.govconfex.com These findings suggest that M1/M4 receptor activation can counteract the effects of NMDAR hypofunction, which is a hypothesized mechanism in certain neuropsychiatric disorders. nih.govconfex.com

Further evidence for M4 receptor modulation of glutamatergic transmission comes from studies on synaptic plasticity. In the striatum, M4 receptors are known to be involved in regulating long-term potentiation (LTP), a cellular mechanism underlying learning and memory that is dependent on NMDAR activation. nih.gov M4 receptor positive allosteric modulators (PAMs) have been found to suppress NMDA-evoked postsynaptic currents and calcium transients in direct pathway spiny projection neurons (dSPNs). nih.gov This suggests that M4 receptor activation can dampen NMDAR-mediated signaling. nih.gov

The table below summarizes key findings from preclinical studies on the interaction between M4 muscarinic receptors and the NMDA receptor system.

Preclinical Model/Method Muscarinic Agent(s) Key Findings on M4-NMDAR Interaction
Pharmacological fMRI and qEEG in rodents Xanomeline (M1/M4 preferring agonist) Attenuated PCP-induced cortico-limbic fMRI response and fronto-hippocampal hyper-connectivity. Reversed ketamine-induced increases in gamma and high-frequency qEEG power. nih.govconfex.com
Electrophysiology in striatal neurons M4 Positive Allosteric Modulators (PAMs) Suppressed NMDA-evoked postsynaptic currents and calcium transients in direct pathway spiny projection neurons. nih.gov
Animal models of psychosis Xanomeline (M1/M4 preferring agonist) Demonstrated antipsychotic-like effects, suggesting modulation of neurotransmitter systems implicated in psychosis, including the glutamatergic system. portico.org

While these studies were not conducted with (R)-Aceclidine tartrate specifically, its activity as a muscarinic agonist, particularly if it has affinity for the M4 receptor, suggests that it could similarly modulate NMDAR function and glutamatergic neurotransmission.

Structure Activity Relationship Sar Studies of R Aceclidine Tartrate and Its Analogs

Identification of Pharmacophoric Elements for Muscarinic Receptor Interaction

The interaction of (R)-Aceclidine and its analogs with muscarinic receptors is dictated by specific chemical features, known as pharmacophoric elements, which are essential for binding and activation. Key elements that have been identified include the basic nitrogen of the quinuclidine (B89598) ring, the ester group, and the stereochemistry of the molecule.

The protonated nitrogen of the quinuclidine core is a crucial feature, mimicking the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine (B1216132). This positively charged center is believed to form a critical ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the muscarinic receptors. This interaction is a primary anchor for the ligand within the receptor's binding pocket.

The ester moiety of aceclidine (B1665410) is another vital pharmacophoric element, contributing to the binding affinity through hydrogen bonding and van der Waals interactions with amino acid residues in the binding site. Modifications to this group have been shown to significantly impact both the potency and the efficacy of the compounds. For instance, replacement of the ester with other hydrogen bond acceptors or donors can alter the binding mode and functional activity.

Stereochemistry plays a pivotal role in the interaction of aceclidine with muscarinic receptors. The (S)-(+)-enantiomer of aceclidine generally exhibits a higher potency compared to the (R)-(-)-enantiomer at various muscarinic receptor subtypes. For instance, at the M1, M3, and M5 receptor subtypes, S-(+)-aceclidine is approximately 2- to 4-fold more potent than R-(-)-aceclidine. nih.govresearchgate.net Similarly, at the M2 and M4 subtypes, S-(+)-aceclidine demonstrates about a 3.5-fold greater potency. nih.govresearchgate.net This stereoselectivity highlights the specific three-dimensional arrangement of the pharmacophoric elements required for optimal interaction with the chiral environment of the receptor's binding pocket.

The pharmacological activity of the enantiomers of aceclidine has been extensively studied in various tissues and cell lines expressing different muscarinic receptor subtypes. The data consistently show that while both enantiomers are active, their potency and maximal response can differ significantly, underscoring the importance of chirality in ligand-receptor recognition. nih.govresearchgate.net

Table 1: Potency of Aceclidine Enantiomers at Muscarinic Receptor Subtypes

Receptor SubtypeEnantiomerRelative Potency (S-(+)-aceclidine / R-(-)-aceclidine)
M1S-(+) > R-(-)~2-4 fold
M2S-(+) > R-(-)~3.5 fold
M3S-(+) > R-(-)~2-4 fold
M4S-(+) > R-(-)~3.5 fold
M5S-(+) > R-(-)~2-4 fold

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding and Functional Response

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For (R)-Aceclidine and its analogs, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their binding affinity and functional response at muscarinic receptors.

One of the primary goals of QSAR modeling in the context of (R)-Aceclidine derivatives is to develop predictive models that can guide the synthesis of new analogs with improved potency and selectivity. By understanding the quantitative impact of different structural modifications, researchers can prioritize the synthesis of compounds that are most likely to possess the desired pharmacological profile. This approach helps to streamline the drug discovery process, reducing the time and resources required to identify promising lead candidates.

A crucial aspect of QSAR is the validation of the developed models to ensure their predictive power. This is typically achieved through internal and external validation techniques, where the model's ability to predict the activity of compounds not used in its development is assessed. A statistically robust and predictive QSAR model can be a valuable tool in the rational design of novel muscarinic agonists.

Rational Design and Synthesis of Novel (R)-Aceclidine Derivatives with Enhanced Selectivity

The rational design and synthesis of novel (R)-Aceclidine derivatives are focused on improving their selectivity for specific muscarinic receptor subtypes. Given the widespread distribution of the five muscarinic receptor subtypes (M1-M5) and their involvement in diverse physiological functions, subtype-selective agonists are highly desirable to minimize side effects.

One common strategy in the rational design of selective ligands is bioisosteric replacement, where a specific functional group in the lead compound is replaced with another group that has similar physical or chemical properties, with the aim of enhancing a particular biological activity or selectivity. For (R)-Aceclidine, this could involve modifying the ester group or the quinuclidine ring to introduce interactions that are favored by one receptor subtype over others. The goal of this approach is to create compounds with improved therapeutic profiles by targeting the desired receptor subtype more specifically. nih.gov

Another approach involves the synthesis of conformationally restricted analogs. By rigidifying the structure of the molecule, it is possible to lock it into a conformation that is preferentially recognized by a specific receptor subtype. This can be achieved by introducing additional rings or bulky substituents that limit the rotational freedom of the molecule. The synthesis of such derivatives often requires multi-step synthetic routes and careful stereochemical control. mdpi.com

The development of novel synthetic methodologies is also crucial for accessing a wider range of (R)-Aceclidine analogs. Efficient and versatile synthetic strategies enable the exploration of a broader chemical space, increasing the chances of discovering compounds with enhanced selectivity. nih.gov The ultimate goal is to identify derivatives that can selectively activate a single muscarinic receptor subtype, thereby offering a more targeted therapeutic intervention.

Table 2: Strategies for the Rational Design of Selective (R)-Aceclidine Analogs

Design StrategyRationalePotential Outcome
Bioisosteric ReplacementModify key functional groups to favor interaction with a specific receptor subtype.Enhanced subtype selectivity and improved pharmacokinetic properties.
Conformational RestrictionLimit the flexibility of the molecule to favor a conformation recognized by a specific receptor.Increased potency and selectivity for the target receptor.
Scaffold HoppingReplace the core structure with a novel scaffold while retaining key pharmacophoric elements.Discovery of novel chemical classes with unique pharmacological profiles.

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for studying the intricate details of ligand-receptor interactions at an atomic level. These methods provide valuable insights into the binding modes of (R)-Aceclidine and its analogs within the muscarinic receptor binding pocket, complementing experimental data and guiding the rational design of new compounds.

Molecular dynamics simulations take this a step further by providing a dynamic view of the ligand-receptor complex over time. MD simulations can reveal the conformational changes that occur in both the ligand and the receptor upon binding, and can help to understand the mechanism of receptor activation. These simulations can also be used to calculate the binding free energy, providing a theoretical estimate of the ligand's affinity for the receptor. The insights gained from MD simulations are crucial for understanding the molecular basis of agonism and for designing ligands with specific functional properties. The regulation of molecular dynamics at M1 and M2 receptors plays a significant role in their function. nih.gov

The combination of computational modeling with experimental validation is a powerful approach for elucidating the complex interplay between (R)-Aceclidine analogs and muscarinic receptors. These computational studies not only provide a deeper understanding of the molecular determinants of ligand recognition and activation but also serve as a predictive tool to accelerate the discovery of novel and more selective muscarinic receptor modulators.

Advanced Analytical Methodologies for R Aceclidine Tartrate Research

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is an indispensable tool in the pharmaceutical analysis of (R)-Aceclidine tartrate, enabling the separation of the active ingredient from any process-related impurities, degradation products, and its unwanted enantiomer.

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the routine quality control of (R)-Aceclidine tartrate. The development of such a method focuses on achieving optimal separation of the target compound from all potential impurities.

A typical HPLC method for the purity assessment of (R)-Aceclidine tartrate would be developed and validated according to the International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov The method employs a C18 stationary phase, which is suitable for the separation of moderately polar compounds. The mobile phase, a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724), is optimized to achieve a symmetric peak shape and an appropriate retention time. UV detection is commonly used for quantification. globalresearchonline.net

Table 1: Example HPLC Method Parameters for (R)-Aceclidine Tartrate Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate (B84403) Buffer (pH 4.5) : Methanol (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 215 nm
Column Temperature 30 °C
Run Time 15 minutes

Validation of the HPLC method is critical to ensure its reliability. ijprajournal.com This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by subjecting the drug to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-separated from the main (R)-Aceclidine tartrate peak. nih.gov

Table 2: Summary of HPLC Method Validation Parameters

Validation Parameter Typical Acceptance Criteria Illustrative Result
Linearity (Correlation Coefficient) R² ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (% RSD) ≤ 2.0% < 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1 0.15 µg/mL
Robustness No significant change in results Method is robust

Since the biological activity of Aceclidine (B1665410) is stereospecific, quantifying the enantiomeric excess (e.e.) of the (R)-enantiomer is of paramount importance. Chiral chromatography is the gold standard for separating and quantifying enantiomers. koreascience.krcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. rsc.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating chiral compounds. sigmaaldrich.com The mobile phase, typically a mixture of an organic solvent like acetonitrile or an alcohol with a basic or acidic additive, is carefully optimized to maximize the resolution between the (R)- and (S)-Aceclidine peaks.

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Chiral Column Chiralpak® IA (Amylose-based CSP)
Mobile Phase Acetonitrile : Water : Ammonia Solution (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 215 nm
Column Temperature 25 °C
Retention Time (tR) of (S)-Aceclidine ~ 8.5 min
Retention Time (tR) of (R)-Aceclidine ~ 10.2 min
Resolution (Rs) > 2.0

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A high-resolution separation (Rs > 1.5) is crucial for accurate quantification.

Spectroscopic and Spectrometric Characterization of (R)-Aceclidine Tartrate

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, stereochemistry, and crystalline properties of (R)-Aceclidine tartrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise chemical structure and stereochemistry of molecules. nih.gov For (R)-Aceclidine tartrate, ¹H NMR and ¹³C NMR spectra are used to confirm the connectivity of atoms within the Aceclidine molecule and the presence of the tartrate counter-ion.

Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for determining the relative stereochemistry. NOESY experiments reveal through-space interactions between protons, which can help confirm the spatial arrangement of substituents around the chiral center. wordpress.com Chiral Lanthanide Shift Reagents (CLSRs) may also be employed to induce chemical shift differences between the signals of the two enantiomers, allowing for chiral discrimination directly in the NMR tube. eurekaselect.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Aceclidine Moiety

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Acetyl Methyl (CH₃) ~2.1 ~21.0
Quinuclidine (B89598) Ring Protons 1.5 - 3.5 25.0 - 60.0
Ester Carbonyl (C=O) - ~170.0
Chiral Center (CH-O) ~5.0 ~75.0

Mass spectrometry (MS) is used to confirm the molecular weight of (R)-Aceclidine tartrate and to identify unknown impurities or degradation products. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent molecule and its fragments.

By coupling liquid chromatography with mass spectrometry (LC-MS), complex mixtures can be separated, and each component can be analyzed by the mass spectrometer. nih.gov During forced degradation studies, LC-MS is instrumental in identifying the structures of degradation products by analyzing their molecular ions and fragmentation patterns. The fragmentation of Aceclidine in the mass spectrometer would likely involve characteristic cleavage of the ester group and fragmentation of the quinuclidine ring. miamioh.edu

Table 5: Plausible Mass Spectrometry Fragmentation of Aceclidine

m/z (mass-to-charge ratio) Proposed Fragment
198.1494 [M+H]⁺ (Protonated Aceclidine)
156.1388 [M+H - C₂H₂O]⁺ (Loss of ketene (B1206846) from ester)
138.1283 [M+H - CH₃COOH]⁺ (Loss of acetic acid)
110.1126 Fragment from quinuclidine ring cleavage

X-Ray Diffraction (XRD) is the definitive technique for analyzing the solid-state properties of a crystalline material. Single-crystal XRD can be used to determine the absolute three-dimensional structure of (R)-Aceclidine tartrate, confirming the (R)-configuration at the chiral center and revealing the detailed intermolecular interactions, such as hydrogen bonding, within the crystal lattice. frontiersin.org

X-ray Powder Diffraction (XRPD) is more commonly used in a quality control setting to identify the crystalline form (polymorph) of the drug substance and to ensure batch-to-batch consistency. mdpi.com The diffraction pattern is a unique fingerprint for a specific crystalline solid. This analysis is crucial as different polymorphic forms can have different physical properties, including solubility and stability.

Table 6: Hypothetical Crystallographic Data for (R)-Aceclidine Tartrate

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.9 Å, b = 12.5 Å, c = 21.0 Å
α = 90°, β = 90°, γ = 90°
Molecules per Unit Cell (Z) 4
Calculated Density 1.45 g/cm³

Application of Analytical Quality by Design (AQbD) Principles in Method Development

The core of the AQbD process is to build quality into the analytical method from the outset. pharm-int.com This involves a cyclical process that includes defining the method's objectives, conducting risk assessments to identify critical parameters, using experimental designs to understand the relationships between inputs and outputs, and establishing a robust control strategy. pharm-int.comnih.gov

Defining the Analytical Target Profile (ATP)

The initial step in any AQbD approach is to define the Analytical Target Profile (ATP). novartis.comyoutube.com The ATP is a prospective summary of the method's requirements, outlining what needs to be measured and the necessary performance criteria. mdpi.com For an analytical method for (R)-Aceclidine tartrate, the ATP would precisely define the goals, such as the accurate quantification of the (R)-enantiomer and the detection and quantification of its corresponding (S)-enantiomer and other potential impurities.

Table 1: Illustrative Analytical Target Profile (ATP) for a Chiral HPLC Method for (R)-Aceclidine Tartrate

Attribute Target Requirement
Analyte(s) (R)-Aceclidine tartrate (Quantification), (S)-Aceclidine tartrate (Quantification/Limit)
Matrix Drug Substance, Drug Product
Technique Chiral High-Performance Liquid Chromatography (HPLC) with UV detection
Method Goal Stability-indicating assay and impurity profiling
Performance Characteristics
Accuracy 98.0% - 102.0% recovery for the main analyte
Precision (RSD) ≤ 2.0%
Specificity Baseline resolution (Rs > 2.0) between (R)- and (S)-enantiomers
Limit of Quantification (LOQ) ≤ 0.05% for the (S)-enantiomer
Linearity (r²) ≥ 0.999

Risk Assessment and Identification of Critical Parameters

Following the establishment of the ATP, a risk assessment is performed to identify and rank parameters that could potentially impact the method's performance and its ability to meet the ATP criteria. biopharminternational.comthomasalittleconsulting.com This process facilitates the identification of Critical Method Parameters (CMPs) from a larger pool of potential variables. nih.gov For a chiral HPLC method, these parameters could include the type of chiral stationary phase, mobile phase composition (including pH and organic modifier concentration), column temperature, and flow rate. youtube.com

A common tool for this stage is the Ishikawa (fishbone) diagram, which helps to categorize potential sources of variability. mdpi.com This is often followed by a Failure Mode and Effects Analysis (FMEA) or a similar risk-ranking matrix to prioritize which parameters require further investigation. mdpi.com

Table 2: Example Risk Assessment Matrix for (R)-Aceclidine Tartrate Chiral HPLC Method

Method Parameter Potential Failure Mode *Potential Effect on CQA ** Severity Probability Detectability Risk Priority Number (RPN)
Mobile Phase pH Incorrect pH preparation Loss of resolution, peak tailing 5 3 2 30
Column Temperature Fluctuation or deviation Shift in retention time, loss of resolution 4 2 1 8
Organic Modifier % Inaccurate composition Co-elution of peaks, poor peak shape 5 3 2 30
Flow Rate Pump variability Shift in retention time, peak broadening 3 2 1 6
Chiral Stationary Phase Batch-to-batch variability Loss of enantioselectivity 5 2 4 40

*CQA: Critical Quality Attribute (e.g., Resolution, Tailing Factor)

Design of Experiments (DoE) and Method Optimization

Parameters identified as high-risk are then systematically investigated using Design of Experiments (DoE). americanpharmaceuticalreview.com DoE is a powerful statistical tool that allows for the simultaneous evaluation of multiple parameters, revealing interactions that might be missed in traditional one-factor-at-a-time (OFAT) studies. researchgate.net For the (R)-Aceclidine tartrate method, a screening design could first be employed to identify the most significant factors affecting critical quality attributes like enantiomeric resolution and peak symmetry. nih.gov

This would be followed by an optimization design, such as a Box-Behnken or central composite design, to fine-tune the selected parameters and understand their relationships. ijper.org The goal is to build a mathematical model that predicts method performance under different conditions.

Defining the Method Operable Design Region (MODR)

The knowledge gained from DoE studies is used to establish the Method Operable Design Region (MODR). novartis.comresearchgate.net The MODR is a multidimensional space, defined by the ranges of the critical method parameters, within which the method has been proven to consistently meet the requirements of the ATP. mdpi.comnih.gov Operating within this defined region is not considered a change to the method, which provides significant regulatory flexibility. nih.gov

Control Strategy and Lifecycle Management

The final step in the AQbD framework is to establish a comprehensive control strategy to ensure the method remains in a state of control throughout its lifecycle. youtube.com This includes setting appropriate system suitability criteria (e.g., minimum resolution, maximum peak tailing) to verify method performance before each run. researchgate.net The method is also subject to continuous monitoring and improvement, ensuring it remains robust and fit for purpose as knowledge evolves or as changes in the manufacturing process of (R)-Aceclidine tartrate occur. pharm-int.com

By applying AQbD principles, the development of an analytical method for (R)-Aceclidine tartrate can be transformed into a systematic and efficient process, resulting in a highly robust, well-understood, and flexible method suitable for the rigorous demands of pharmaceutical quality control. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
(R)-Aceclidine tartrate

Future Directions and Emerging Research Avenues for R Aceclidine Tartrate

Development of Highly Selective Muscarinic Agonists Targeting Specific Subtypes (e.g., M4)

The pursuit of muscarinic agonists with high selectivity for specific receptor subtypes is a primary goal in modern pharmacology, driven by the need to maximize therapeutic efficacy while minimizing side effects. nih.gov The five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) are distributed throughout the body and mediate distinct physiological functions. Non-selective agonists often trigger a cascade of undesirable effects, such as gastrointestinal distress or cardiovascular changes, which has historically limited their clinical utility. nih.govpsychiatrictimes.com

The M4 receptor subtype has emerged as a particularly promising target for treating neuropsychiatric disorders like schizophrenia and cognitive impairments. frontiersin.orgpatsnap.com Preclinical evidence strongly suggests that activating M4 receptors can modulate dopamine (B1211576) signaling in brain regions critical for cognition and psychosis, potentially offering antipsychotic and pro-cognitive benefits without the side effects associated with direct dopamine receptor blockade. patsnap.comnih.gov

Research into the enantiomers of aceclidine (B1665410) has revealed key differences in their activity at the M4 receptor. One study using Chinese hamster ovary cells transfected with the M4 muscarinic subtype found that while S-(+)-aceclidine was a more potent agonist, the maximal response of R-(-)-aceclidine was 86% that of its S-enantiomer. drugbank.com This indicates that the (R)-isomer retains significant, albeit slightly lower, efficacy at this therapeutically important subtype.

Table 1: Comparative Activity of Aceclidine Enantiomers at M4 Receptors Data sourced from studies on transfected Chinese hamster ovary cells.

CompoundPotency Relative to S-(+)-aceclidineMaximal Response (% of S-(+)-aceclidine)
S-(+)-aceclidineHigher100%
R-(-)-aceclidineLower (approx. 3.5-fold)86%

The challenge in developing subtype-selective agonists lies in the high degree of structural similarity (homology) in the orthosteric binding site—the primary site where acetylcholine binds—across all five muscarinic subtypes. nih.gov Future research on (R)-Aceclidine tartrate will likely involve structure-based drug design and medicinal chemistry efforts to modify its core structure. The goal is to enhance its affinity and selectivity for the M4 receptor over other subtypes, particularly M2 and M3, whose activation is linked to cardiovascular and gastrointestinal side effects. patsnap.com This could involve creating novel analogs of (R)-Aceclidine that exploit subtle differences in the M4 receptor's binding pocket, a strategy that has shown promise for other receptor families. pnas.org

Exploration of Allosteric Modulation of Muscarinic Receptors by (R)-Aceclidine Derivatives

An innovative and increasingly pursued strategy to achieve receptor selectivity is through allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site. nih.gov This binding induces a conformational change in the receptor that can subtly alter the binding or efficacy of the endogenous ligand, acetylcholine. nih.gov

Allosteric modulators offer several potential advantages:

Greater Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, making it easier to design molecules that target a single subtype. nih.gov

Safety Profile: Allosteric modulators that only enhance the effect of the natural neurotransmitter (positive allosteric modulators, or PAMs) are less likely to over-activate the receptor, potentially offering a wider therapeutic window and reducing the risk of overdose. mdpi.com

Fine-tuned Modulation: They can offer a more nuanced "dimmer switch" approach to receptor modulation rather than the simple "on/off" action of direct agonists. mdpi.com

While (R)-Aceclidine itself is an orthosteric agonist, its chemical scaffold provides a starting point for designing novel allosteric modulators. Future research could explore the synthesis of (R)-Aceclidine derivatives that, instead of directly activating the receptor, bind to an allosteric site. This would involve computational modeling to identify potential allosteric pockets on muscarinic receptors and structure-activity relationship (SAR) studies to design compounds that fit these sites. nih.govmdpi.com The development of (R)-Aceclidine-derived PAMs or negative allosteric modulators (NAMs) could lead to highly selective therapies for CNS disorders with significantly improved side-effect profiles. nih.gov

Novel Applications in Basic Neuroscience Research Leveraging Cholinergic System Specificity

Beyond its therapeutic potential, (R)-Aceclidine tartrate can serve as a valuable chemical tool in basic neuroscience to unravel the complexities of the cholinergic system. The cholinergic network is integral to a vast array of cognitive functions, including learning, memory, attention, and synaptic plasticity. nih.govfrontiersin.org Pharmacological agents are crucial for dissecting the specific roles that different muscarinic receptor subtypes play in these processes.

(R)-Aceclidine, with its distinct activity profile across the five muscarinic subtypes, can be used to probe cholinergic circuits with greater precision than non-selective agonists like carbachol (B1668302). nih.govnih.gov For example, by comparing the neurophysiological or behavioral effects of (R)-Aceclidine with its more potent S-enantiomer, researchers can investigate the functional consequences of differential receptor activation levels. drugbank.comnih.gov

Future basic research applications could include:

Circuit Mapping: Using (R)-Aceclidine in combination with techniques like optogenetics or in vivo calcium imaging to selectively activate cholinergic pathways and observe the downstream effects on neural circuits implicated in memory formation or attention.

Synaptic Plasticity Studies: Investigating how the specific pattern of muscarinic receptor activation by (R)-Aceclidine modulates long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. frontiersin.org

Behavioral Pharmacology: Employing (R)-Aceclidine in rodent models of cognition to dissect the role of M4 receptor activation in specific cognitive domains, building on findings that M4 activation can reverse behavioral impairments in such models. acs.org

By providing a more refined tool to manipulate the cholinergic system, (R)-Aceclidine can help bridge the gap between cellular physiology and complex cognitive functions, advancing our fundamental understanding of brain function.

Integration of Omics Technologies in Preclinical Pharmacological Investigations

The future of preclinical pharmacology lies in a systems-level understanding of drug action, moving beyond single-target interactions to a holistic view of a compound's effects. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—is central to this evolution. semanticscholar.org These technologies allow for the large-scale analysis of genes, proteins, and metabolites, respectively, providing an unbiased snapshot of the biological state of a cell or organism. nih.gov

In the context of (R)-Aceclidine tartrate, omics can be applied to:

Mechanism of Action Elucidation: Transcriptomic and proteomic profiling of neuronal cells or animal brain tissue treated with (R)-Aceclidine can reveal the full spectrum of downstream signaling pathways and gene expression changes that occur following muscarinic receptor activation. This can uncover novel mechanisms and confirm on-target engagement.

Biomarker Discovery: By analyzing proteomic or metabolomic changes in response to treatment, researchers can identify potential biomarkers that indicate target engagement or predict therapeutic response. nih.gov This is crucial for translating preclinical findings to clinical trials.

Off-Target Effect and Toxicity Prediction: Omics technologies can help identify unintended molecular interactions or pathway perturbations, offering an early warning of potential side effects or toxicity before they are observed at a physiological level. semanticscholar.orgnih.gov

Table 2: Potential Applications of Omics Technologies in (R)-Aceclidine Research

Omics TechnologyApplicationPotential Outcome
Transcriptomics Analysis of gene expression changes in response to (R)-Aceclidine.Identification of regulated genes and pathways; deeper understanding of mechanism of action.
Proteomics Profiling of protein expression and post-translational modifications.Discovery of pharmacodynamic biomarkers; characterization of signaling cascades. nih.gov
Metabolomics Study of changes in small-molecule metabolite profiles.Insights into metabolic effects of cholinergic activation; identification of toxicity markers.

By integrating these high-throughput technologies into the preclinical pharmacological investigation of (R)-Aceclidine tartrate and its derivatives, researchers can build a more comprehensive and predictive understanding of their biological effects, ultimately accelerating the development of safer and more effective cholinergic therapeutics.

Q & A

Q. What are the validated analytical methods for quantifying (R)-Aceclidine tartrate in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method. For robustness, employ Quality by Design (QbD) principles, such as Box–Behnken design, to optimize parameters like mobile phase composition, flow rate, and column temperature. Validate the method per ICH guidelines for linearity, accuracy, precision, and detection limits. Degradation studies under stress conditions (e.g., acidic/alkaline hydrolysis) can confirm specificity . Spectrophotometric methods, validated via reaction with bromophenol blue (BPB), are also applicable for quantification in simple matrices .

Q. How should (R)-Aceclidine tartrate be synthesized and characterized in a research setting?

Methodological Answer: Synthesis typically involves stereoselective reactions to ensure the (R)-enantiomer’s purity. Post-synthesis, characterize the compound using nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HR-MS) for molecular weight validation, and X-ray crystallography for stereochemical clarity. Purity assessment via RP-HPLC with photodiode array (PDA) detection is critical. Report synthesis yields, enantiomeric excess (ee), and chromatographic conditions in detail to ensure reproducibility .

Q. What are the key stability considerations for (R)-Aceclidine tartrate in aqueous solutions?

Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use RP-HPLC to monitor degradation products, such as decarboxylated derivatives (e.g., D-glycerate), which may form under acidic conditions. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include data on excipient compatibility if formulating drug-delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for (R)-Aceclidine tartrate across studies?

Methodological Answer: Perform meta-analysis of existing data to identify confounding variables (e.g., dosage forms, animal models). Validate conflicting results via orthogonal assays: for example, compare receptor-binding affinity (e.g., nicotinic acetylcholine receptors) using radioligand displacement assays versus functional cellular responses. Use two-way ANOVA with Bonferroni correction to assess statistical significance and Pearson correlation analysis to evaluate dose-response relationships .

Q. What experimental design strategies optimize (R)-Aceclidine tartrate formulations for transdermal delivery?

Methodological Answer: Apply Hansen solubility parameters (HSP) to screen excipients (e.g., phosphatidylcholine, ethanol) for enhancing skin permeation. Use Design Expert software to optimize cationic elastic liposomes via factorial design, testing variables like surfactant concentration and ethanol content. Validate in vitro permeation using Franz diffusion cells and in vivo efficacy in relevant animal models (e.g., overactive bladder) .

Q. How should researchers address discrepancies between computational predictions and experimental results for (R)-Aceclidine tartrate’s receptor interactions?

Methodological Answer: Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina. Cross-validate with mutagenesis studies to confirm binding residues. If contradictions persist, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics experimentally. Report confidence intervals and effect sizes to contextualize discrepancies .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of (R)-Aceclidine tartrate?

Methodological Answer: Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. For multi-variable experiments (e.g., toxicity vs. efficacy), apply multivariate analysis of variance (MANOVA). Include power analysis during experimental design to ensure adequate sample sizes. Tools like GraphPad Prism are standard for visualization and statistical validation .

Q. How can researchers ensure reproducibility of (R)-Aceclidine tartrate studies?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw datasets (e.g., HPLC chromatograms, NMR spectra) as supplementary materials. Document synthesis protocols, including batch-specific variations (e.g., solvent purity). Use standardized biological models (e.g., C57BL/6 mice for in vivo studies) to minimize inter-lab variability .

Q. What safety protocols are critical when handling (R)-Aceclidine tartrate in laboratory settings?

Methodological Answer: Follow OSHA guidelines for toxic solids: use fume hoods during powder handling, wear PPE (gloves, lab coats), and avoid inhalation. Dispose of waste via certified hazardous waste services (UN2811 classification). Include material safety data sheets (SDS) in lab manuals, emphasizing acute toxicity data (e.g., LD50 in rodents) .

Q. How should researchers design a literature review strategy for (R)-Aceclidine tartrate?

Methodological Answer: Use academic databases (PubMed, SciFinder) with keywords like “Aceclidine tartrate muscarinic agonist” or “presbyopia treatment mechanisms.” Filter results by citation count to prioritize high-impact studies. Cross-reference patents (e.g., EP3545468A1 for presbyopia applications) and IUBMB enzyme databases for related biochemical pathways (e.g., EC 4.1.1.73) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.